Cas no 845872-49-3 (Benzothiophene-5-boronic acid)

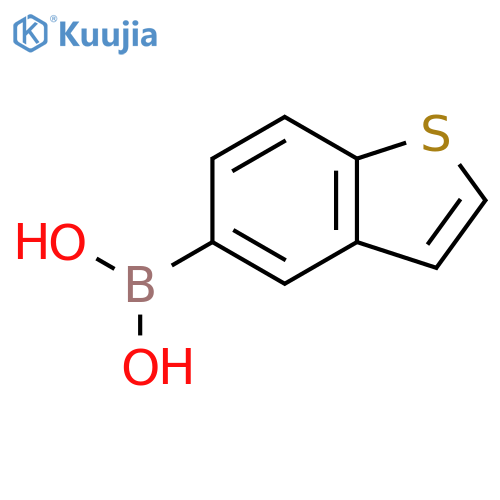

Benzothiophene-5-boronic acid structure

商品名:Benzothiophene-5-boronic acid

CAS番号:845872-49-3

MF:C8H7BO2S

メガワット:178.015980958939

MDL:MFCD06740319

CID:716382

PubChem ID:16640610

Benzothiophene-5-boronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid,B-benzo[b]thien-5-yl-

- 5-BENZOTHIOPHENEBORONIC ACID

- benzo[b]thiophen-5-ylboronic acid

- 1-BENZOTHIEN-5-YLBORONIC ACID

- benzo[b]thiophene-5-boronic acid

- Benzothiophen-5-ylboronic acid

- benzothiophene-5-boronic acid

- benzo[b]thiophen-5-ylboronicacid

- FT-0761534

- VIB87249

- AB29068

- MFCD06740319

- 1-benzothiophen-5-ylboronic acid

- BS-24256

- LVRZWFSXTOTWTH-UHFFFAOYSA-N

- SCHEMBL289652

- AKOS003237295

- (1-BENZOTHIOPHEN-5-YL)BORONIC ACID

- EN300-197954

- DTXSID70586321

- 845872-49-3

- F73892

- DA-02446

- Benzothiophene-5-boronic acid

-

- MDL: MFCD06740319

- インチ: InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H

- InChIKey: LVRZWFSXTOTWTH-UHFFFAOYSA-N

- ほほえんだ: B(c1ccc2c(c1)ccs2)(O)O

計算された属性

- せいみつぶんしりょう: 178.02600

- どういたいしつりょう: 178.026

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.7A^2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 390.2±34.0 °C at 760 mmHg

- フラッシュポイント: 189.8±25.7 °C

- 屈折率: 1.669

- PSA: 68.70000

- LogP: 0.58110

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Benzothiophene-5-boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzothiophene-5-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD309321-5g |

Benzo[b]thiophen-5-ylboronic acid |

845872-49-3 | 98% | 5g |

¥2911.0 | 2024-04-18 | |

| Ambeed | A434283-5g |

Benzo[b]thiophen-5-ylboronic acid |

845872-49-3 | 98% | 5g |

$528.0 | 2025-02-25 | |

| Enamine | EN300-197954-0.1g |

(1-benzothiophen-5-yl)boronic acid |

845872-49-3 | 0.1g |

$46.0 | 2023-09-16 | ||

| Enamine | EN300-197954-2.5g |

(1-benzothiophen-5-yl)boronic acid |

845872-49-3 | 2.5g |

$362.0 | 2023-09-16 | ||

| Ambeed | A434283-1g |

Benzo[b]thiophen-5-ylboronic acid |

845872-49-3 | 98% | 1g |

$154.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD309321-1g |

Benzo[b]thiophen-5-ylboronic acid |

845872-49-3 | 98% | 1g |

¥832.0 | 2024-04-18 | |

| Fluorochem | 024828-1g |

5-Benzothiopheneboronic acid |

845872-49-3 | 97% | 1g |

£476.00 | 2022-02-28 | |

| TRC | B206928-50mg |

Benzothiophene-5-boronic acid |

845872-49-3 | 50mg |

$ 127.00 | 2023-04-19 | ||

| Matrix Scientific | 205819-1g |

Benzothiophene-5-boronic acid, 97% |

845872-49-3 | 97% | 1g |

$545.00 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167719-5g |

Benzo[b]thiophen-5-ylboronic acid |

845872-49-3 | 97% | 5g |

¥4366.00 | 2024-07-28 |

Benzothiophene-5-boronic acid 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

845872-49-3 (Benzothiophene-5-boronic acid) 関連製品

- 668983-97-9(Dibenzo[b,d]thiophen-2-ylboronic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:845872-49-3)Benzothiophene-5-boronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):152.0/533.0